Sulfoarecoline
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Overview
Description
Sulfoarecoline is a sulfur-containing organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its ability to participate in a variety of chemical reactions, making it a valuable substance in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfoarecoline typically involves the reaction of an organic substrate with sulfur trioxide or other sulfonating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained. For instance, one common method involves the reaction of an alkyl benzene with sulfur trioxide to form the sulfonic acid derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining product quality and yield. The use of catalysts, such as chlorine-containing or nitrogen-containing compounds, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Sulfoarecoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfur trioxide, chlorine-containing compounds, and nitrogen-containing compounds. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the sulfonation reaction with sulfur trioxide typically produces sulfonic acid derivatives .
Scientific Research Applications
Sulfoarecoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential biological activities, such as its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sulfoarecoline involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or by modulating cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Sulfoarecoline can be compared with other sulfur-containing compounds, such as sulforaphane and sulfadoxine. While all these compounds contain sulfur, they differ in their chemical structures and specific applications. For example:
Sulforaphane: Known for its anticancer properties and is derived from cruciferous vegetables.
Sulfadoxine: Used as an antimalarial drug and often combined with pyrimethamine.
This compound’s unique chemical properties and versatility make it distinct from these other compounds, particularly in its range of applications and the types of reactions it can undergo.
Properties
Molecular Formula |
C8H13O2S+ |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 1-methyl-3,6-dihydro-2H-thiopyran-1-ium-5-carboxylate |
InChI |
InChI=1S/C8H13O2S/c1-10-8(9)7-4-3-5-11(2)6-7/h4H,3,5-6H2,1-2H3/q+1 |
InChI Key |
RPAWRCUXEGWRMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCC[S+](C1)C |
Origin of Product |
United States |
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